molecular formula C₅₂H₈₁NO₁₄ B048859 O-Desmethyl Everolimus (>80per cent) CAS No. 745779-75-3

O-Desmethyl Everolimus (>80per cent)

カタログ番号 B048859
CAS番号: 745779-75-3
分子量: 944.2 g/mol
InChIキー: IENBGEQGDJTPQU-GIZKHTGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of O-Desmethyl Everolimus involves chemical modifications to Everolimus, primarily focusing on the removal of a methyl group. This alteration may influence its pharmacological profile, potentially affecting its solubility, distribution, metabolism, and excretion properties. The synthesis pathway of Everolimus, the base compound, originates from Sirolimus (Rapamycin), with a 2-hydroxy-ethyl chain added to its 40th position to increase hydrophilicity and oral bioavailability (Granata et al., 2016).

Molecular Structure Analysis

Everolimus, and by extension O-Desmethyl Everolimus, contains a macrolide structure that is crucial for its activity as an mTOR inhibitor. The modification to create O-Desmethyl Everolimus could affect its binding affinity and efficacy in inhibiting mTOR. The molecular structure is designed to interact with the mTOR complex, regulating key cellular functions such as protein synthesis, lipid biosynthesis, and cell cycle progression.

Chemical Reactions and Properties

O-Desmethyl Everolimus interacts with the mTOR pathway similarly to Everolimus but may exhibit differences in its chemical reactivity and interactions due to the slight modification in its structure. This can influence its immunosuppressive and antiproliferative actions, particularly in how it regulates angiogenesis, mitochondrial function, and autophagy (Granata et al., 2016).

科学的研究の応用

Metabolism and Pharmacodynamics

Everolimus is extensively metabolized in humans, with O-Desmethyl everolimus being one of its metabolites. The study of everolimus metabolites, including O-Desmethyl everolimus, is crucial for understanding the drug's pharmacokinetics and pharmacodynamics. These metabolites contribute to the therapeutic and side effect profiles of everolimus. Research into the cross-reactivity of everolimus metabolites with immunoassays used for therapeutic drug monitoring has shown varying degrees of cross-reactivity, which is important for accurately measuring drug concentrations in patients undergoing treatment with everolimus (Strom et al., 2007).

Potential Research Applications

Although specific studies on O-Desmethyl everolimus are not highlighted in the literature search results, the research applications of everolimus itself, and by extension its metabolites, span various areas:

  • Cancer Research

    Everolimus has demonstrated efficacy in treating various cancers by inhibiting mTOR, a pathway that is often dysregulated in cancer cells. The study of its metabolites, including O-Desmethyl everolimus, could further elucidate the drug's mechanism of action and help in optimizing cancer therapy regimens (Yao et al., 2011).

  • Transplantation Medicine

    In organ transplantation, everolimus is used to prevent rejection. Research into the pharmacokinetics and dynamics of everolimus and its metabolites can improve understanding of how to balance immunosuppression with the risk of drug toxicity, thereby enhancing patient outcomes (Gabardi & Baroletti, 2010).

  • Neurological Disorders

    The mTOR pathway is involved in several neurological disorders. Everolimus has been studied for its effects on subependymal giant cell astrocytomas (SEGAs) associated with tuberous sclerosis complex (TSC), suggesting potential research applications for its metabolites in neurological pathologies (Franz et al., 2016).

  • Cardiovascular Research

    Everolimus is used in drug-eluting stents to prevent restenosis by inhibiting cell proliferation in the arterial wall. Studies on everolimus metabolites could provide insights into optimizing the use of drug-eluting stents and understanding the systemic effects of localized drug delivery (Wang et al., 2010).

Safety And Hazards

While specific safety and hazard information for O-Desmethyl Everolimus is not available, general precautions should be taken while handling it. This includes avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

将来の方向性

Everolimus, the parent compound of O-Desmethyl Everolimus, has demonstrated improved progression-free survival for all risk groups of renal cell carcinoma in the salvage setting following other anti-angiogenic agents . Future research may focus on identifying novel metabolites associated with Everolimus dose requirement that might represent new clinically valuable biomarkers to guide Everolimus therapy .

特性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H81NO14/c1-31-15-11-10-12-16-32(2)41(55)29-39-20-18-37(7)52(62,67-39)49(59)50(60)53-22-14-13-17-40(53)51(61)66-44(34(4)27-38-19-21-43(65-24-23-54)45(28-38)63-8)30-42(56)33(3)26-36(6)47(58)48(64-9)46(57)35(5)25-31/h10-12,15-16,26,31,33-35,37-41,43-45,47-48,54-55,58,62H,13-14,17-25,27-30H2,1-9H3/b12-10+,15-11-,32-16+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43-,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENBGEQGDJTPQU-YUPAPZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H81NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-eci6WI7P2Q

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。